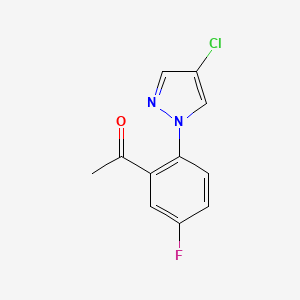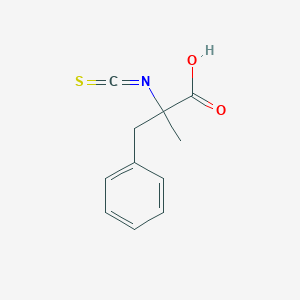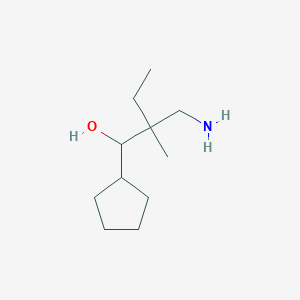
2-(1H-Indol-7-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indol-7-yl)benzoic acid is a compound that features an indole moiety attached to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. The indole ring system is prevalent in many alkaloids, pharmaceuticals, and agrochemicals, making it a crucial structure in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-7-yl)benzoic acid typically involves the construction of the indole ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid yields the indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods allow for the efficient formation of carbon-nitrogen bonds, which are essential in the synthesis of indole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-Indol-7-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives .
Aplicaciones Científicas De Investigación
2-(1H-Indol-7-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Many indole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Indole compounds are used in the production of dyes, perfumes, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1H-Indol-7-yl)benzoic acid involves its interaction with various molecular targets. Indole derivatives can bind to enzymes, receptors, and other proteins, modulating their activity. For example, indole compounds have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth . The specific pathways and targets depend on the structure and functional groups of the indole derivative .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness: 2-(1H-Indol-7-yl)benzoic acid is unique due to its specific structure, which combines the indole ring with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(1H-indol-7-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-6-2-1-5-11(13)12-7-3-4-10-8-9-16-14(10)12/h1-9,16H,(H,17,18) |
Clave InChI |
MVLNSQCEEVLKKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


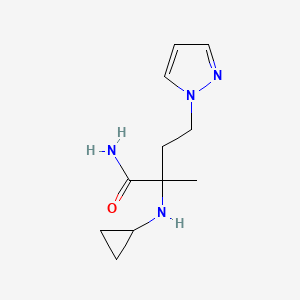
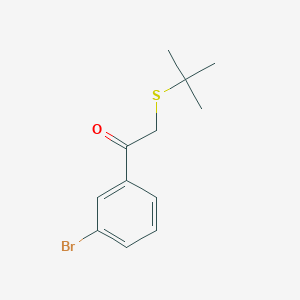

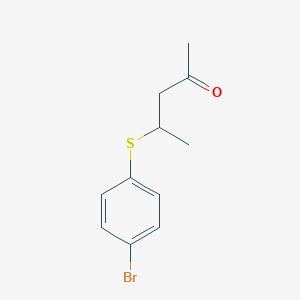
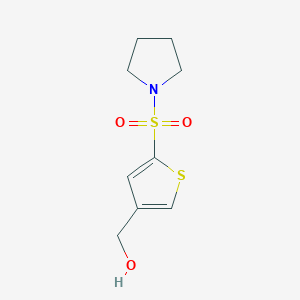

![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)
